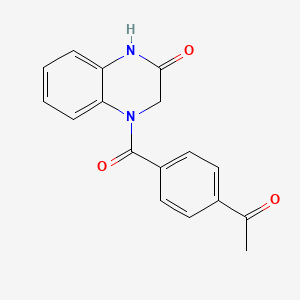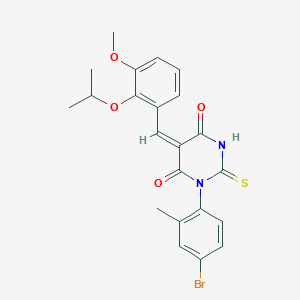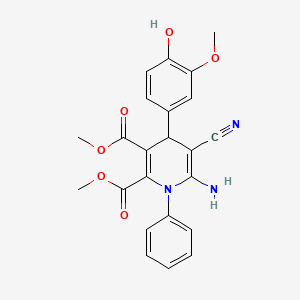
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
描述
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been widely used in scientific research. ADQX is a quinoxalinedione derivative that acts as a competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS). The purpose of
作用机制
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor-mediated synaptic transmission, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone reduces the excitability of neurons and prevents the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory processes. The blockade of AMPA receptors also reduces the release of excitotoxic neurotransmitters such as glutamate, which can cause neuronal damage and death in neurological disorders.
Biochemical and Physiological Effects:
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have several biochemical and physiological effects in the CNS. By blocking the AMPA receptor-mediated synaptic transmission, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone reduces the excitability of neurons and prevents the induction of LTP. This effect has been implicated in the neuroprotective effects of 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in animal models of neurological disorders. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to reduce the release of excitotoxic neurotransmitters such as glutamate, which can cause neuronal damage and death. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound is highly potent and selective for the AMPA receptor, which allows for precise manipulation of the receptor function. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is also stable and can be easily synthesized and purified in large quantities. However, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has some limitations for lab experiments. The compound is not selective for different subtypes of AMPA receptors, which can complicate the interpretation of the results. Furthermore, the blockade of AMPA receptors can have off-target effects on other neurotransmitter systems, which can influence the outcome of the experiments.
未来方向
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several future directions for scientific research. The compound can be used to investigate the role of AMPA receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be used to investigate the neuroprotective effects of blocking AMPA receptors in animal models of traumatic brain injury and stroke. The optimization of the synthesis method and the development of more selective AMPA receptor antagonists can also improve the understanding of the role of AMPA receptors in synaptic transmission and plasticity.
科学研究应用
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and neuroprotection. The compound has been used in electrophysiological studies to block the AMPA receptor-mediated synaptic transmission in the CNS. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been used in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury to investigate the neuroprotective effects of blocking AMPA receptors. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in behavioral studies to investigate the role of AMPA receptors in learning and memory processes.
属性
IUPAC Name |
4-(4-acetylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)12-6-8-13(9-7-12)17(22)19-10-16(21)18-14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQIEROJSPIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)

![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)


![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)


![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide](/img/structure/B4844859.png)